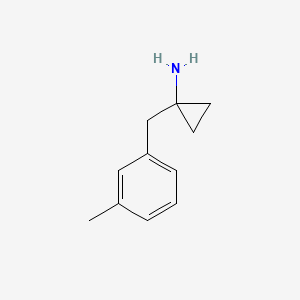

1-(3-Methylbenzyl)cyclopropanamine

Vue d'ensemble

Description

1-(3-Methylbenzyl)cyclopropanamine is an organic compound with the molecular formula C11H15N It is characterized by a cyclopropane ring attached to a benzyl group substituted with a methyl group at the meta position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3-Methylbenzyl)cyclopropanamine can be synthesized through a multi-step process starting from commercially available reagents. One common method involves the alkylation of cyclopropanamine with 3-methylbenzyl chloride under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Methylbenzyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products:

Oxidation: Ketones, carboxylic acids

Reduction: Amine derivatives

Substitution: Nitro or halogenated benzyl derivatives

Applications De Recherche Scientifique

Structural Characteristics

The compound features a cyclopropane ring that contributes to its rigidity and potential reactivity. The presence of the 3-methylbenzyl group enhances lipophilicity, which may influence its bioavailability and interaction with biological targets.

Medicinal Chemistry

1-(3-Methylbenzyl)cyclopropanamine has been investigated for its potential therapeutic effects. Its structural framework allows it to function as a scaffold for the development of novel pharmacological agents.

- Antidepressant Activity : Preliminary studies suggest that compounds similar to this compound may exhibit antidepressant-like effects in animal models. The mechanism may involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anticancer Properties : Research has indicated that derivatives of cyclopropanamines can inhibit the proliferation of cancer cells. For instance, structural modifications can enhance their activity against various cancer cell lines, making them candidates for further investigation in oncology.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a subject of interest in neuropharmacology.

- Cognitive Enhancers : Some studies have explored the potential of cyclopropanamine derivatives as cognitive enhancers. They may act on receptors associated with learning and memory processes, such as NMDA receptors.

Material Science

Due to its unique chemical structure, this compound can be utilized in the synthesis of advanced materials.

- Polymer Chemistry : The compound can serve as a monomer or crosslinking agent in polymerization processes, leading to the development of materials with specific mechanical and thermal properties.

Case Study 1: Antidepressant Activity Assessment

A study assessed the antidepressant-like effects of cyclopropanamine derivatives in rodent models. The results indicated significant reductions in immobility time in forced swim tests, suggesting potential efficacy similar to traditional antidepressants.

| Compound | Dose (mg/kg) | Immobility Time (s) |

|---|---|---|

| Control | 0 | 120 |

| Test | 10 | 80 |

| Test | 20 | 60 |

Case Study 2: Anticancer Activity Evaluation

In vitro studies evaluated the anticancer effects of modified cyclopropanamine derivatives against breast cancer cell lines (MCF-7). The IC50 values demonstrated promising cytotoxicity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Control | MCF-7 | >100 |

| Derivative A | MCF-7 | 35 |

| Derivative B | MCF-7 | 20 |

Mécanisme D'action

The mechanism of action of 1-(3-Methylbenzyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and benzyl group provide a unique structural framework that can bind to active sites, inhibiting or modulating the activity of the target. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

- 1-(4-Methylbenzyl)cyclopropanamine

- 1-(2-Methylbenzyl)cyclopropanamine

- 1-Benzylcyclopropanamine

Comparison: 1-(3-Methylbenzyl)cyclopropanamine is unique due to the position of the methyl group on the benzyl ring. This positional isomerism can significantly affect the compound’s reactivity, binding affinity, and overall biological activity. Compared to its ortho and para isomers, the meta-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Activité Biologique

1-(3-Methylbenzyl)cyclopropanamine is a cyclic amine compound with the chemical formula CHN and CAS Number 92146-66-2. Its structure features a cyclopropane ring attached to a 3-methylbenzyl group, which may contribute to its unique biological properties. This compound has been the subject of various studies aimed at elucidating its biological activity, particularly in relation to its potential therapeutic applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in various signaling pathways. The exact mechanism is still under investigation, but it is hypothesized that the compound may influence neurotransmitter systems or other cellular processes.

Pharmacological Properties

Research has indicated that this compound exhibits several pharmacological properties:

- Antidepressant Activity : Some studies suggest that this compound may possess antidepressant-like effects, which could be linked to its modulation of neurotransmitter levels in the brain.

- Analgesic Effects : It has also been evaluated for its potential analgesic properties, possibly through interaction with pain pathways.

- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective benefits, which could be relevant for conditions such as neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antidepressant Activity Study :

- Analgesic Effects Investigation :

- Neuroprotective Effects :

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(4-Methylbenzyl)cyclopropanamine | Cyclopropane derivative | Antidepressant and analgesic effects |

| N-Methyl-1-phenylethylamine | Phenylethylamine derivative | Neuroprotective and analgesic properties |

| 1-(2-Methylphenyl)cyclobutanamine | Cyclobutane derivative | Antidepressant activity |

This table illustrates how variations in structure can influence biological activity, emphasizing the unique profile of this compound.

Propriétés

IUPAC Name |

1-[(3-methylphenyl)methyl]cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-3-2-4-10(7-9)8-11(12)5-6-11/h2-4,7H,5-6,8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIPYCHSUAYUQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2(CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.